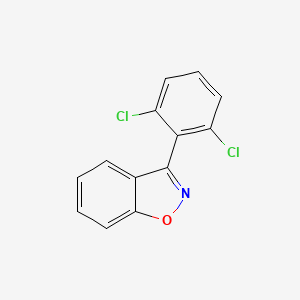

3-(2,6-Dichlorophenyl)-1,2-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-9-5-3-6-10(15)12(9)13-8-4-1-2-7-11(8)17-16-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEETZFYEJCKAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520157 | |

| Record name | 3-(2,6-Dichlorophenyl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87828-92-0 | |

| Record name | 3-(2,6-Dichlorophenyl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2,6 Dichlorophenyl 1,2 Benzoxazole and Its Analogs

Strategies for the Construction of the 1,2-Benzoxazole Ring System

The formation of the 1,2-benzisoxazole (B1199462) core is achieved through several strategic pathways, primarily involving the formation of the critical N-O bond or the C-O bond to close the five-membered isoxazole (B147169) ring. chim.it

Cyclization Reactions Utilizing o-Hydroxyaryl Precursors

A predominant method for synthesizing the 1,2-benzisoxazole ring system involves intramolecular cyclization where the key N-O bond is formed. This approach typically starts from readily available o-hydroxyaryl ketones or aldehydes. chim.it These precursors are first converted into their corresponding o-hydroxyaryl oximes. The subsequent cyclization of these oximes, often involving the activation of the oxime's hydroxyl group to create a good leaving group, leads to the formation of the benzisoxazole ring. chim.it

A versatile and regioselective method starts with ortho-hydroxyaryl N-H ketimines. These intermediates can be directed towards two different isomeric products. Under anhydrous conditions, a common N-Cl imine intermediate undergoes N-O bond formation to yield 3-substituted benzisoxazoles. organic-chemistry.org In contrast, the same intermediate, when treated with sodium hypochlorite (B82951) (NaOCl), undergoes a Beckmann-type rearrangement to form the isomeric 2-substituted 1,3-benzoxazoles. organic-chemistry.org This divergent pathway highlights the critical role of reaction conditions in directing the outcome of the cyclization.

Another significant strategy relies on the cyclization of o-substituted aryl oximes, where the C-O bond is formed to complete the ring. chim.it This method is also a cornerstone in the synthesis of the 1,2-benzisoxazole scaffold.

Formation of the Benzisoxazole Core from Substituted Benzoic Acids and Other Precursors

While the condensation of 2-aminophenols and benzoic acids is a primary route to the isomeric 1,3-benzoxazoles, the synthesis of 1,2-benzisoxazoles often employs different starting materials. One notable method utilizes 2-azidobenzoic acids. A base-mediated photochemical cyclization of 2-azidobenzoic acids provides a pathway to 2,1-benzisoxazole-3(1H)-ones. nih.gov The reaction is believed to proceed through the formation and subsequent photolysis of a 2-azidobenzoate anion, which cyclizes to the product. nih.gov This method is particularly useful for preparing thermally labile benzisoxazoles due to its mild, room-temperature conditions. nih.gov

A different and highly efficient one-pot approach involves the reaction of 2-hydroxybenzonitriles with various aryl or alkyl bromides. acs.orgthieme-connect.com This phosphine-mediated Barbier–Grignard-type reaction constructs a C-C bond and the heterocycle simultaneously under mild conditions. acs.org

Furthermore, a [3+2] cycloaddition reaction between in-situ generated arynes and nitrile oxides offers a direct route to functionalized benzisoxazoles. organic-chemistry.orgnih.gov In this method, both highly reactive intermediates can be generated simultaneously from o-(trimethylsilyl)aryl triflates (aryne precursors) and chlorooximes (nitrile oxide precursors) using a fluoride (B91410) ion source like cesium fluoride (CsF). nih.gov This approach avoids harsh reaction conditions often associated with traditional multi-step syntheses. nih.gov

Catalytic and Promoted Approaches in Benzisoxazole Synthesis

The synthesis of 1,2-benzisoxazoles is often enhanced by various promoters and mediators, and in some cases, catalysts. While classic catalytic cycles are less common than in the synthesis of their 1,3-isomers, several effective systems have been developed.

A notable example is the triphenylphosphine (B44618) (PPh₃)-mediated synthesis from 2-hydroxybenzonitriles and bromides, which proceeds in good to excellent yields. acs.orgthieme-connect.com Another powerful approach is the fluoride-induced [3+2] cycloaddition of arynes and nitrile oxides, which provides a novel and direct route to functionalized benzisoxazoles under mild conditions. nih.gov For the synthesis of the isomeric 2,1-benzisoxazoles, triflic acid (TfOH) has been used to promote a rapid, solvent-free decyanative cyclization of 2-(2-nitrophenyl)acetonitriles at room temperature. organic-chemistry.org

Additionally, non-catalytic green chemistry approaches, such as using ultrasound irradiation, have been shown to accelerate reaction kinetics, improve yields, and minimize byproducts, often without the need for a catalyst at all. mdpi.com

| Method | Promoter/Catalyst | Key Starting Materials | General Yields | Reference |

|---|---|---|---|---|

| Barbier-Grignard-type Reaction | PPh₃ | 2-Hydroxybenzonitriles, Aryl/Alkyl Bromides | Good to Excellent (up to 97%) | acs.orgthieme-connect.com |

| [3+2] Cycloaddition | CsF (Fluoride source) | o-(Trimethylsilyl)aryl triflates, Chlorooximes | Good (up to 90%) | nih.gov |

| Decyanative Cyclization | TfOH | 2-(2-Nitrophenyl)acetonitriles | Good to Excellent (34-97%) | organic-chemistry.org |

| Photochemical Cyclization | Base (e.g., NaOH) | 2-Azidobenzoic acids | Good | nih.gov |

| Ultrasound-Assisted Synthesis | None required in some cases | Enaminones, Hydroxylamine | High (84-96%) | mdpi.com |

Functionalization and Derivatization Approaches for the Benzisoxazole Scaffold

Introduction and Modification of the Dichlorophenyl Moiety

The introduction of the specific 3-(2,6-dichlorophenyl) moiety onto the 1,2-benzisoxazole scaffold is typically achieved by incorporating the substituted phenyl ring into one of the starting materials. This "precursor" strategy is central to building the final molecule.

For instance, in the [3+2] cycloaddition synthesis, one would start with 2,6-dichlorobenzaldehyde. This aldehyde can be converted into the corresponding N-hydroxy-2,6-dichlorobenzimidoyl chloride (a chlorooxime), which then generates the 2,6-dichlorophenyl nitrile oxide intermediate for the cycloaddition reaction with benzyne. nih.gov Similarly, for the PPh₃-mediated synthesis, 2,6-dichlorobromobenzene would be used as the aryl bromide precursor to react with a 2-hydroxybenzonitrile. acs.org

The synthesis of related compounds, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, involves the cyclization of a precursor like 4-(2,4-difluorobenzoyl)-piperidine with hydroxylamine, demonstrating the principle of building the desired substitution pattern into the initial reactants. nih.govgoogle.com Direct modification of the dichlorophenyl ring after the formation of the benzisoxazole core is less common and more challenging due to the relative inertness of the C-Cl bonds and the potential for competing reactions on the benzisoxazole ring itself.

Substituent Effects on Reaction Pathways and Yields

The electronic and steric nature of substituents on the precursors plays a critical role in dictating the efficiency and outcome of 1,2-benzisoxazole synthesis.

In the PPh₃-mediated reaction of 2-hydroxybenzonitriles and aryl bromides, aryl bromides bearing electron-donating groups such as methyl or methoxy (B1213986) tend to produce higher yields (81-97%). acs.org Conversely, steric hindrance from ortho-substituted bromides leads to lower yields. acs.org This suggests that the synthesis of the 3-(2,6-dichlorophenyl) derivative via this route would be challenging due to the two bulky chlorine atoms adjacent to the reaction site.

In the [3+2] cycloaddition of arynes and nitrile oxides, the reaction tolerates a range of functional groups on both components. nih.gov Both electron-rich (e.g., dimethoxy) and electron-poor aryne precursors participate successfully. nih.gov However, very reactive precursors like 3,4-difluorobenzyne can result in lower yields (36%). nih.gov

For photochemical cyclizations of 2-azidobenzoic acids, the presence of electron-withdrawing groups on the ring can make the resulting 2,1-benzisoxazole products more thermally unstable, which limits the applicable synthetic methods. nih.gov Furthermore, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been noted to affect the properties of the final compound. nih.gov

| Synthetic Method | Substituent Position | Substituent Type | Effect on Yield/Reaction | Reference |

|---|---|---|---|---|

| PPh₃-Mediated Synthesis | Aryl Bromide | Electron-Donating (e.g., -OMe, -Me) | High yields (81-97%) | acs.org |

| Ortho-substituents | Lower yields due to steric hindrance | acs.org | ||

| [3+2] Cycloaddition | Aryne Precursor | Electron-Rich or Electron-Poor | Generally effective | nih.gov |

| Highly Reactive (e.g., difluoro) | Lower yields (36%) | nih.gov | ||

| Photochemical Cyclization | Benzisoxazole Ring | Electron-Withdrawing Groups | Increases thermal lability of the product | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on environmental sustainability has spurred significant research into the application of green chemistry principles for the synthesis of pharmacologically important heterocyclic compounds, including 1,2-benzisoxazole analogs. The design of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials is paramount. mdpi.com While specific green synthesis protocols for 3-(2,6-dichlorophenyl)-1,2-benzoxazole are not extensively detailed in publicly available literature, the principles have been widely applied to the synthesis of analogous benzoxazoles and other benzisoxazoles. These methodologies provide a clear framework for developing more sustainable pathways to the target compound.

Key green chemistry strategies applicable to the synthesis of this class of compounds include the use of alternative energy sources, employment of reusable catalysts, and the selection of environmentally benign solvents.

Alternative Energy Sources and Reaction Conditions:

Conventional heating methods are often energy-intensive and can lead to longer reaction times. To address this, microwave and ultrasound-assisted syntheses have emerged as powerful tools in green organic chemistry. mdpi.com These techniques can dramatically reduce reaction times, often from hours to minutes, and improve product yields. For instance, the cyclocondensation step in the formation of some benzoxazole (B165842) derivatives has been shown to be significantly more efficient under microwave or ultrasound irradiation compared to conventional heating. mdpi.com Furthermore, mechanochemical reactions, which involve grinding solid reactants together, can proceed in the absence of a solvent, thus minimizing waste. mdpi.com

Catalysis:

The development of efficient and recyclable catalysts is a cornerstone of green synthesis. In the context of benzoxazole and benzisoxazole synthesis, several innovative catalytic systems have been reported:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. Nanoparticles of metal oxides such as zinc oxide (ZnO), ceria (CeO2), and mixed oxides like TiO2-ZrO2 have been successfully used as efficient, reusable catalysts for the synthesis of 2-aryl benzoxazoles from 2-aminophenols and aldehydes. rsc.orgijpbs.com

Ionic Liquids: Ionic liquids (ILs) are considered green alternatives to volatile organic solvents due to their low vapor pressure. Task-specific ionic liquids, particularly those with Brønsted acidic character, have been developed as recyclable catalysts for benzoxazole synthesis under solvent-free conditions. nih.gov In some methods, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on magnetic nanoparticles was used, allowing for easy catalyst recovery via an external magnet and reuse for multiple cycles with only a slight decrease in performance. bohrium.comnih.gov

Metal-Free Catalysis: To avoid the cost and potential toxicity of metal catalysts, metal-free approaches are highly desirable. Methods using promoters like imidazolium chloride or catalysts such as fluorophosphoric acid have been developed for benzoxazole synthesis under mild, ambient conditions. rsc.orgmdpi.com

Solvent Selection:

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and are a major source of waste. Green chemistry encourages the use of safer, more environmentally benign solvents. Water has been effectively used as a solvent for the one-pot synthesis of mercapto-benzoxazole derivatives. ijpbs.com Ethanol is another green solvent choice, utilized in the condensation of 2-aminophenol (B121084) with various acids to produce benzoxazoles with high yields. jetir.org Solvent-free conditions, often coupled with mechanochemistry or the use of ionic liquid catalysts, represent the ideal scenario, eliminating solvent waste entirely. nih.govbohrium.com

The application of these green principles to the synthesis of analogs of this compound is summarized in the table below. These examples highlight the potential for developing an environmentally responsible and efficient manufacturing process for the target compound.

Interactive Table: Green Synthetic Methodologies for Benzoxazole Analogs

| Method/Catalyst System | Substrates | Solvent/Conditions | Key Green Advantage | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Schiff bases | Deep Eutectic Solvent (DES), 50°C | Energy efficiency, reduced time | High | mdpi.com |

| LAIL@MNP Catalyst | 2-Aminophenol, Aldehyde | Solvent-free, Sonication | Recyclable magnetic catalyst, water as byproduct | Up to 90 | bohrium.comnih.gov |

| Imidazolium Chloride | 2-Aminophenol, DMF derivatives | No additional catalyst, 140°C | Metal-free, economical | Moderate to Excellent | mdpi.com |

| Ammonium Chloride | 2-Aminophenol, Aromatic acid | Ethanol, 80-90°C | Benign solvent, simple procedure | ~88 | jetir.org |

| BAIL Gel Catalyst | 2-Aminophenol, Benzaldehyde | Solvent-free, 130°C | Recyclable heterogeneous catalyst, high yield | High | nih.gov |

| TiO₂–ZrO₂ Nanoparticles | 2-Aminophenol, Aromatic aldehyde | Acetonitrile, 60°C | Reusable catalyst, short reaction time | 83–93 | rsc.org |

| Tetramethylthiuram disulfide (TMTD) | 2-Aminophenol | Water | Environmentally benign solvent, metal-free | Excellent | ijpbs.comrsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 3 2,6 Dichlorophenyl 1,2 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(2,6-Dichlorophenyl)-1,2-benzoxazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR: In the proton NMR spectrum, the chemical shifts (δ) of the hydrogen atoms are influenced by their local electronic environment. The aromatic protons on the benzoxazole (B165842) and dichlorophenyl rings would appear in distinct regions, typically between 7.0 and 8.5 ppm. The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., singlet, doublet, triplet, multiplet) reveal the proximity of neighboring protons, allowing for precise assignment to their positions on the rings.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate the carbons of the benzisoxazole system from those of the dichlorophenyl ring. Carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen would appear at characteristic downfield positions. For instance, the carbons bearing the chlorine atoms are expected to be significantly shifted. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₃H₇Cl₂NO. The technique provides a highly accurate mass measurement, which can distinguish the compound from others with the same nominal mass.

Under electron ionization (EI), the molecule would generate a characteristic fragmentation pattern. This pattern serves as a molecular fingerprint and can provide structural information. The fragmentation of related benzisoxazole and dichlorophenyl structures often involves cleavage of the N-O bond and fragmentation of the aromatic rings. researchgate.netnih.govresearchgate.net The observation of isotopic patterns, particularly due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would further corroborate the presence of the dichlorophenyl moiety.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

Key expected vibrational frequencies include:

C=N Stretching: The carbon-nitrogen double bond of the isoxazole (B147169) ring would show a characteristic absorption band.

C=C Stretching: Aromatic ring stretching vibrations from both the benzoxazole and dichlorophenyl portions would appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O bond within the benzisoxazole ring would also have a characteristic absorption.

C-Cl Stretching: The vibrations of the carbon-chlorine bonds would be visible in the fingerprint region of the spectrum.

Aromatic C-H Stretching: These would be observed above 3000 cm⁻¹.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule. nih.gov

This technique provides exact bond lengths, bond angles, and torsion angles. nih.gov A key structural feature of interest would be the dihedral angle between the planar benzisoxazole ring system and the 2,6-dichlorophenyl ring. Due to steric hindrance from the two ortho-chlorine atoms, this angle is expected to be significantly twisted. nih.govresearchgate.net X-ray crystallography also reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π–π stacking. beilstein-journals.org

Chromatographic Methods for Purity Assessment and Mixture Separation in Research

Chromatographic techniques are essential for verifying the purity of this compound and for its separation from starting materials, byproducts, or other impurities during its synthesis and purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the purity can be estimated by the presence of a single spot. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for quantitative purity analysis. Using a suitable column and mobile phase, a high-resolution separation can be achieved. The purity of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. This method is highly sensitive for detecting even trace amounts of impurities.

These chromatographic methods are crucial for ensuring that the material used in further studies is of a high and reproducible purity, which is critical for obtaining reliable biological or material science data.

Theoretical and Computational Investigations of 3 2,6 Dichlorophenyl 1,2 Benzoxazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

No specific DFT studies on 3-(2,6-Dichlorophenyl)-1,2-benzoxazole were found. Such studies would typically provide insights into the molecule's optimized geometry (bond lengths and angles), electronic structure, and thermodynamic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Parameters

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound is not available. This analysis is crucial for understanding the molecule's electronic properties, kinetic stability, and chemical reactivity. Quantum chemical parameters like the energy gap, ionization potential, electron affinity, and global hardness, which are derived from HOMO-LUMO energies, remain uncalculated for this specific compound in the available literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. MEP analysis is a valuable tool for visualizing the charge distribution on the molecule and identifying the likely sites for electrophilic and nucleophilic attack.

Vibrational Spectra Prediction and Correlation with Experimental Data

There are no published theoretical vibrational spectra (FT-IR, Raman) for this compound derived from DFT calculations. This type of analysis helps in assigning specific vibrational modes to the functional groups within the molecule and provides a powerful comparison to experimental spectroscopic data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Investigations

Molecular dynamics (MD) simulations are powerful computational methods used to investigate the dynamic behavior and stability of a ligand within a biological target, such as a protein receptor. While specific MD simulation studies focused exclusively on this compound are not prominently available in public literature, the behavior of the broader class of benzoxazole (B165842) and related heterocyclic derivatives has been explored. These studies provide a framework for understanding the potential dynamic interactions of the target compound.

In a typical investigation, the compound is first docked into the active site of a target protein. This initial static pose is then subjected to MD simulations, where the system's evolution is tracked over time (often on the nanosecond scale) by solving Newton's equations of motion. This process reveals how the ligand and protein atoms move, fluctuate, and interact, offering insights beyond a simple, rigid docking score.

Key analyses performed during MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF is computed for individual amino acid residues or parts of the ligand to identify regions of high flexibility. This can highlight which parts of the ligand are most mobile and which residues in the protein active site are key for accommodating the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and receptor is monitored throughout the simulation. Stable hydrogen bonds are critical for anchoring the ligand in the correct orientation for biological activity. Studies on related benzimidazole (B57391) derivatives have shown that key interactions with residues in a kinase hinge region are crucial for binding. researchgate.netnih.gov

Solvent Accessible Surface Area (SASA): This analysis measures the exposure of the ligand-protein complex to the solvent, providing insights into the hydrophobic interactions that contribute to binding affinity. mdpi.com

These simulations for related benzoxazole derivatives, often investigated as kinase inhibitors, have demonstrated that the core heterocyclic scaffold typically forms a stable anchor in the binding site, while substituted phenyl rings, such as the 2,6-dichlorophenyl group, explore specific hydrophobic sub-pockets, contributing to both affinity and selectivity. researchgate.netacs.org The stability of such complexes, as confirmed by MD simulations, is a critical step in validating their potential as effective inhibitors. mdpi.comnih.gov

This table is a generalized representation based on typical findings for related heterocyclic compounds and does not represent a specific experiment on this compound.

Molecular Mechanism of Action and Biological Target Research of 3 2,6 Dichlorophenyl 1,2 Benzoxazole Derivatives

Protein Binding and Stabilization Mechanisms

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Interactions

Derivatives of the benzoxazole (B165842) scaffold have been extensively investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase receptor implicated in angiogenesis, the process of forming new blood vessels. tandfonline.comresearchgate.net Uncontrolled angiogenesis is a hallmark of cancer, making VEGFR-2 a critical target for anticancer therapies. tandfonline.com

Several studies have designed and synthesized novel benzoxazole derivatives intended to fit the pharmacophoric requirements of VEGFR-2 inhibitors. tandfonline.comnih.gov These requirements typically include a heterocyclic system to occupy the hinge region of the receptor's ATP binding site, a linker moiety, a hydrogen-bonding group, and a hydrophobic tail to interact with an allosteric pocket. researchgate.netnih.gov

The inhibitory activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the activity of the enzyme by 50%. A lower IC₅₀ value indicates greater potency. For instance, a series of modified benzoxazole derivatives demonstrated exceptional VEGFR-2 inhibition, with some compounds showing greater potency than the established drug, sorafenib (B1663141). nih.gov Compound 8d from this series exhibited a VEGFR-2 IC₅₀ value of 0.0554 µM, compared to 0.0782 µM for sorafenib. nih.gov Similarly, compounds 8a and 8e were also more potent than sorafenib, with IC₅₀ values of 0.0579 µM and 0.0741 µM, respectively. nih.gov

In another study, benzoxazole derivative 12l was identified as a potent inhibitor with a VEGFR-2 IC₅₀ of 97.38 nM. nih.gov Other derivatives in the same series, such as 12i and 12d , also showed significant inhibitory effects. nih.gov Research on a different set of benzoxazole derivatives identified compounds 5e and 5c as potent VEGFR-2 inhibitors with IC₅₀ values of 0.07 µM and 0.08 µM, respectively, which are lower than that of sorafenib (IC₅₀ = 0.1 µM). cancer.gov

The following table summarizes the VEGFR-2 inhibitory activities of selected benzoxazole derivatives from various studies.

| Compound | VEGFR-2 IC₅₀ (µM) | Reference Drug (Sorafenib) IC₅₀ (µM) | Source |

| 8d | 0.0554 | 0.0782 | nih.gov |

| 8a | 0.0579 | 0.0782 | nih.gov |

| 8e | 0.0741 | 0.0782 | nih.gov |

| 5e | 0.07 | 0.1 | cancer.gov |

| 5c | 0.08 | 0.1 | cancer.gov |

| 12l | 0.09738 | 0.04816 | nih.gov |

| 12i | 0.155 | 0.04816 | nih.gov |

| 12d | 0.1946 | 0.04816 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies in the Context of Molecular Design

Influence of the Dichlorophenyl Moiety on Molecular Interactions and Selectivity

The 2,6-dichlorophenyl group is a critical pharmacophoric element in many biologically active compounds, and its presence in the 3-(2,6-Dichlorophenyl)-1,2-benzoxazole structure profoundly influences the molecule's properties. The two chlorine atoms in the ortho positions to the bond linking the phenyl ring to the benzoxazole (B165842) core exert significant steric and electronic effects.

One of the most notable consequences of the ortho-dichloro substitution is the induction of a twisted conformation. The steric bulk of the chlorine atoms forces the phenyl ring to rotate out of the plane of the benzoxazole ring system. This fixed, non-planar geometry can be crucial for fitting into specific binding pockets of target proteins while avoiding steric clashes. For instance, in N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the dichlorophenyl ring is twisted at a significant dihedral angle relative to the adjacent ring, a feature attributed to the large volume of the ortho-chloro substituents nih.gov. This conformational constraint can enhance selectivity, as the molecule is pre-organized into a shape that may be complementary to the target site but not to off-target proteins.

Electronically, the chlorine atoms are electron-withdrawing, which modulates the electronic distribution of the phenyl ring. This can affect the molecule's ability to participate in various non-covalent interactions, such as pi-stacking, cation-pi, and halogen bonding. In studies of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, the 6-(2,6-dichlorophenyl) moiety was found to be a key feature for potent, broad-spectrum activity against several tyrosine kinases researchgate.net. The replacement of this group led to significant changes in the selectivity profile of the inhibitors researchgate.net. This highlights that the dichlorophenyl group is not merely a bulky substituent but an active contributor to the molecular interactions that determine the compound's biological profile.

The table below summarizes the impact of the dichlorophenyl moiety based on findings from related molecular structures.

| Feature | Influence on Molecular Properties | Reference |

| Ortho-Chloro Groups | Induce a twisted, non-planar conformation due to steric hindrance. | nih.gov |

| Steric Bulk | Can enhance binding selectivity by favoring specific protein conformations and avoiding steric clashes with off-targets. | researchgate.net |

| Electronic Effects | Chlorine atoms are electron-withdrawing, influencing the electronic landscape of the phenyl ring and its interaction potential. | researchgate.net |

| Binding Interactions | The moiety is critical for potent interactions in certain kinase inhibitors, contributing to overall activity. | researchgate.net |

Role of Benzoxazole Ring Modifications in Modulating Target Binding

The benzoxazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets with high affinity nih.gov. Modifications to this heterocyclic core are a key strategy for fine-tuning the biological activity and target specificity of this compound analogs.

Alterations can be made to the benzene (B151609) portion of the benzoxazole ring or at available positions on the oxazole (B20620) moiety. Studies on related benzoxazole and benzisoxazole derivatives have consistently shown that the nature and position of substituents on this ring system are critical for activity. For example, in a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position of the benzisoxazole ring resulted in increased anticonvulsant activity nih.gov. Similarly, in a study of benzoxazolylalanine derivatives, introducing a bromine atom at the 7-position of the benzoxazole ring led to a significant increase in antifungal activity nih.gov.

The table below details how modifications to the benzoxazole ring in analogous series affect biological activity.

| Modification Location | Type of Substituent | Effect on Biological Activity | Reference |

| Position 5 | Halogen (e.g., Chlorine) | Increased anticonvulsant activity | nih.gov |

| Position 7 | Halogen (e.g., Bromine) | Increased antifungal activity | nih.gov |

| Position 2 | Aromatic/Heterocyclic Groups | Can confer potent antiproliferative activity, with heterocyclic rings playing a dominant role. | nih.gov |

| General | Substitution Pattern | Critically influences the spectrum of activity (e.g., antibacterial vs. antifungal). | nih.gov |

Impact of Substituent Position and Electronic Properties on Activity Profiles

The precise placement and electronic nature (electron-donating vs. electron-withdrawing) of substituents are paramount in defining the activity profile of a compound. For scaffolds like this compound, even minor changes in substituent position can lead to dramatic shifts in biological efficacy.

Research on various heterocyclic compounds has demonstrated that electron-withdrawing groups (EWGs) often enhance biological activity. In a study of imidazo[4,5-b]pyridine-based inhibitors, compounds with EWGs like halogens showed measurable activity, whereas a similar analog with an electron-donating group (EDG) was inactive mdpi.com. The activity was further modulated by the properties of the halogen itself; as the size of the halogen atom decreased and electronegativity increased, the inhibitory activity was affected mdpi.com. This is because EWGs can alter the electron distribution across the molecule, influencing key interactions in the target's binding site, such as hydrogen bonds and electrostatic interactions mdpi.com.

The position of a substituent is equally critical. In a series of 3-(2-benzoxazol-5-yl)alanine derivatives, a change in the position of methoxy (B1213986) groups on a phenyl substituent resulted in a complete loss of antifungal activity, underscoring the high spatial sensitivity of the drug-target interaction nih.gov. Similarly, for azaaromatic derivatives of benzoxazolylalanine, the position of the nitrogen atom within the substituent's ring was found to be a determinant of cytotoxicity nih.gov. This positional importance is often tied to the specific geometry of the target's binding pocket, where a substituent at one position might form a favorable interaction, while at another, it could cause a steric clash or be unable to reach a key residue.

The following table illustrates the effects of substituent properties and positioning on the activity of related compounds.

| Factor | Observation | Implication for Activity | Reference |

| Electronic Nature | Electron-withdrawing groups (EWGs) on a phenyl ring often enhance activity compared to electron-donating groups (EDGs). | EWGs can favorably alter electrostatic and charge transfer interactions with target residues. | nih.govmdpi.com |

| Substituent Position | Moving a substituent to a different position on a ring can drastically alter or abolish biological activity. | The specific geometry of the binding site dictates where substituents can be accommodated to form productive interactions. | nih.gov |

| Heteroatom Position | The location of a nitrogen atom in a heterocyclic substituent can significantly impact toxicity and activity. | The position of heteroatoms influences hydrogen bonding capability and overall polarity. | nih.gov |

| Halogen Properties | Within a series of halogen substituents, properties like size and electronegativity can fine-tune activity. | Subtle changes in electronic properties and atomic radius can optimize interactions. | mdpi.com |

Design Principles for Developing Novel Molecular Probes and Optimized Lead Compounds

The structural and electronic features of the this compound scaffold make it an attractive starting point for the design of novel molecular probes and optimized lead compounds. The principles derived from SAR studies provide a roadmap for these design efforts.

For developing molecular probes, particularly fluorescent ones, the benzoxazole moiety is highly advantageous. Benzazole derivatives are known for their good molecular stability and favorable fluorescence properties researchgate.net. The rigid structure of the benzoxazole ring can be functionalized to incorporate a fluorophore or a recognition unit for a specific analyte or biological target. The design strategy often involves linking the benzoxazole scaffold to a signaling unit in such a way that binding to the target induces a measurable change in fluorescence (e.g., turn-on or ratiometric response). The "covalent-assembly" principle is one such modern approach where probe fragments assemble into the final fluorescent reporter upon interaction with the target analyte researchgate.net.

When optimizing a lead compound, the goal is to enhance potency, selectivity, and pharmacokinetic properties. Key design principles based on the SAR of the this compound framework would include:

Retention of the Core Scaffold : The 3-phenyl-1,2-benzoxazole core should be maintained as the primary pharmacophore, as it provides the fundamental structure for target binding nih.gov.

Strategic Use of the Dichlorophenyl Group : The 2,6-dichloro substitution should be preserved to enforce a specific, beneficial conformation and to provide key electronic features. This can help maintain or improve target selectivity nih.govresearchgate.net.

Systematic Modification of the Benzoxazole Ring : The benzoxazole ring can be substituted at various positions (e.g., 5, 6, or 7) with small, electronically diverse groups (like halogens or small alkyl groups) to probe for additional favorable interactions and to fine-tune activity nih.govnih.gov.

Exploration of Bioisosteric Replacements : While the benzoxazole ring is effective, replacing it with bioisosteres (e.g., benzothiazole, indazole) could lead to improved properties, such as enhanced metabolic stability or different target interactions mdpi.com.

By applying these principles, chemists can systematically evolve the initial scaffold into highly optimized molecules tailored for specific applications, whether for visualizing biological processes or for therapeutic intervention.

Solid State Chemistry and Polymorphism Research of 3 2,6 Dichlorophenyl 1,2 Benzoxazole Derivatives

Identification and Characterization of Crystalline Solid Forms

The identification of different crystalline forms of 3-(2,6-dichlorophenyl)-1,2-benzoxazole derivatives is foundational to understanding their potential for polymorphism. The conformational flexibility of the molecule, particularly the rotational freedom around the bond connecting the dichlorophenyl ring and the benzoxazole (B165842) core, is a likely origin for the existence of different polymorphs. researchgate.netrsc.org The screening for polymorphs is often conducted by crystallization from a variety of solvents and under different conditions, such as varying temperatures and pressures. rsc.org

The discovery of multiple polymorphic forms for compounds structurally similar to this compound, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, which has at least two known polymorphs and a cocrystal salt, highlights the propensity for this class of compounds to exhibit polymorphism. researchgate.netrsc.org The characterization of these forms involves a combination of spectroscopic and crystallographic techniques to elucidate their unique solid-state structures.

Once different crystalline forms are obtained, their thermal behavior is often investigated using techniques like Differential Scanning Calorimetry (DSC) to determine their relative thermodynamic stabilities and to identify any phase transitions between polymorphs upon heating. researchgate.net

Powder X-ray Diffraction (PXRD) Analysis for Crystalline Structure

Powder X-ray Diffraction (PXRD) is a primary and powerful technique for the identification and characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph. The distinct peak positions (in degrees 2θ) and their relative intensities in the PXRD pattern are a direct consequence of the different crystal lattices and molecular packing arrangements of the polymorphs. nih.gov

For derivatives of this compound, PXRD is instrumental in distinguishing between different polymorphic forms. researchgate.netresearchgate.net While a full crystal structure can be determined from single-crystal X-ray diffraction, PXRD is often sufficient for routine identification and quality control. mdpi.com The analysis of PXRD data can confirm the presence of a new crystalline form or identify a mixture of polymorphs.

Below is an illustrative data table showing hypothetical PXRD peak positions for two polymorphic forms of a this compound derivative.

| Form A (2θ) | Form B (2θ) |

| 8.5 | 9.2 |

| 12.1 | 13.5 |

| 15.3 | 16.8 |

| 19.8 | 20.4 |

| 21.7 | 22.9 |

| 25.4 | 26.1 |

This table is for illustrative purposes and represents the type of data obtained from PXRD analysis of polymorphs.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymorphic Distinction

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a high-resolution technique that provides detailed information about the local chemical environment of atoms within a crystal lattice. nih.gov It is particularly valuable for distinguishing between polymorphs because the subtle differences in molecular conformation and packing in different crystalline forms lead to distinct chemical shifts in the SS-NMR spectra. irispublishers.com

For compounds like this compound derivatives, ¹³C SS-NMR is a powerful tool for polymorphic distinction. nih.gov The different intermolecular interactions and molecular conformations in polymorphs result in non-equivalent magnetic environments for the carbon atoms, leading to observable differences in their chemical shifts. irispublishers.com This technique is capable of identifying and quantifying the different polymorphic forms in a sample, even in the presence of excipients in a formulated product. rsc.org

An example of how ¹³C SS-NMR data can differentiate between two hypothetical polymorphs is presented in the table below.

| Carbon Atom | Form A Chemical Shift (ppm) | Form B Chemical Shift (ppm) |

| C-3 | 165.2 | 167.8 |

| C-3a | 120.5 | 121.3 |

| C-4 | 112.8 | 113.5 |

| C-5 | 125.1 | 124.6 |

| C-6 | 123.4 | 123.9 |

| C-7 | 118.9 | 119.7 |

| C-7a | 160.3 | 159.5 |

This table is for illustrative purposes and represents the type of data obtained from ¹³C SS-NMR analysis of polymorphs.

Raman Spectroscopy for Polymorph Identification and Characterization

Raman spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the molecular structure and lattice vibrations of a crystalline material. researchgate.net This sensitivity makes it an excellent tool for identifying and characterizing polymorphs, as different crystalline forms will exhibit distinct Raman spectra. researchgate.net The differences in the spectra can arise from variations in molecular conformation and intermolecular interactions, which affect the vibrational modes of the molecules. researchgate.net

In the context of this compound derivatives, Raman spectroscopy can be used to rapidly and non-destructively differentiate between known polymorphs. researchgate.net The technique can also be employed for in-situ monitoring of crystallization processes to understand and control the formation of specific polymorphic forms. researchgate.net

The following table illustrates how Raman spectroscopy can distinguish between two hypothetical polymorphs based on their characteristic vibrational bands.

| Form A Raman Shift (cm⁻¹) | Form B Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |

| 1615 | 1625 | C=N stretch |

| 1580 | 1588 | Aromatic C=C stretch |

| 1350 | 1342 | C-N stretch |

| 1050 | 1060 | Benzoxazole ring breathing |

| 780 | 795 | C-Cl stretch |

| 120 | 110, 135 | Lattice vibrations (phonons) |

This table is for illustrative purposes and represents the type of data obtained from Raman spectroscopy analysis of polymorphs.

Q & A

Basic Research Questions

Q. How is 3-(2,6-Dichlorophenyl)-1,2-benzoxazole synthesized, and what are the critical reaction parameters?

- Methodology : A common synthesis involves refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Key parameters include stoichiometric ratios, reaction time, and solvent purity to avoid side products.

- Characterization : Confirm product identity via NMR, IR, and mass spectrometry. Crystallographic data (e.g., bond angles and dihedral angles) from related benzoxazole derivatives can guide structural validation .

Q. What are the primary biological activities associated with this compound?

- Antimicrobial Activity : Benzoxazole derivatives exhibit selective antibacterial effects against Gram-positive bacteria (e.g., Bacillus subtilis) and antifungal activity (e.g., Candida albicans), with MIC values ranging from 25–50 µg/mL .

- Anticancer Activity : Structural analogs show cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values as low as 10 µM, linked to modifications in the benzoxazole core .

Q. How is the compound characterized for physicochemical properties?

- Crystallography : X-ray diffraction reveals planar benzoxazole rings with deviations in exocyclic angles (e.g., C9–C3–C3a = 132.1°) due to intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å) .

- Spectroscopy : ¹H/¹³C-NMR and IR confirm functional groups, while mass spectrometry validates molecular weight (e.g., 188.01 g/mol for related derivatives) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield or purity?

- Advanced Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. Purification via column chromatography (silica gel) or recrystallization (ethanol) enhances purity .

- Troubleshooting : Monitor reaction progress via TLC. Impurities often arise from incomplete reflux or side reactions; adjust catalyst loading (e.g., 0.1–0.3 mol% Pd) .

Q. What structure-activity relationships (SAR) govern the biological potency of benzoxazole derivatives?

- Key Findings :

- Electron-withdrawing groups (e.g., Cl at 2,6-positions) enhance antimicrobial activity by increasing membrane permeability .

- Substituents like methyl or trifluoromethyl at position 3 improve anticancer activity by stabilizing interactions with DNA topoisomerases .

- Experimental Design : Synthesize analogs with systematic substitutions and test against standardized cell lines using SRB assays .

Q. How do computational methods aid in predicting biological activity or toxicity?

- Molecular Docking : Models predict binding affinity to targets like DprE1 enzyme (tuberculosis) or p38α MAP kinase (inflammation). For example, benzoxazole hybrids show favorable binding to DprE1’s active site (ΔG = −9.2 kcal/mol) .

- ADMET Profiling : Tools like SwissADME assess blood-brain barrier penetration or PAINS alerts to filter out promiscuous compounds .

Q. What strategies resolve contradictions in biological data across studies?

- Case Analysis : Discrepancies in MIC or IC₅₀ values may arise from assay conditions (e.g., nutrient media, incubation time). For example, cytotoxicity against HCT116 cells varies with compound solubility in DMSO .

- Validation : Replicate assays under standardized protocols (e.g., CLSI guidelines) and use positive controls (e.g., 5-fluorouracil for anticancer tests) .

Patent and FTO Considerations

Q. How do Markush structure claims impact freedom-to-operate (FTO) for benzoxazole derivatives?

- Patent Analysis : Broad claims covering benzoxazole cores with variable substituents (e.g., aryl, alkyl groups) may limit novel compound patentability. Use chemical structure databases (e.g., PubChem, EPA DSSTox) to identify prior art .

- Case Study : A 2021 FTO project identified overlapping claims for benzoxazole-based kinase inhibitors, necessitating structural modifications to avoid infringement .

Retrosynthesis and Molecular Design

Q. What retrosynthetic approaches are used to deconstruct this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.